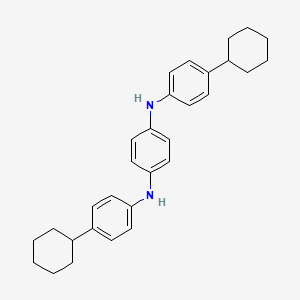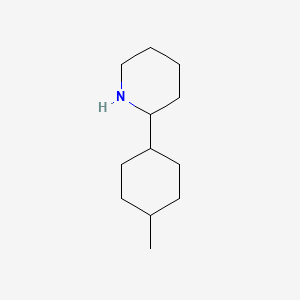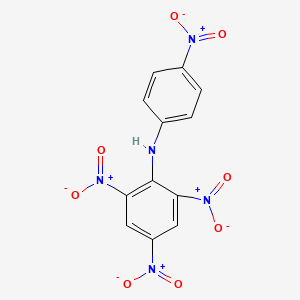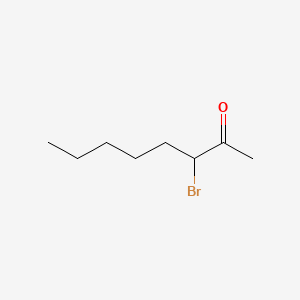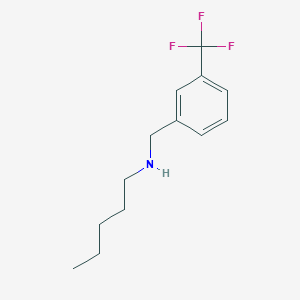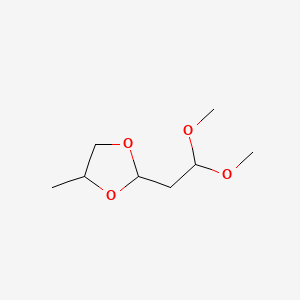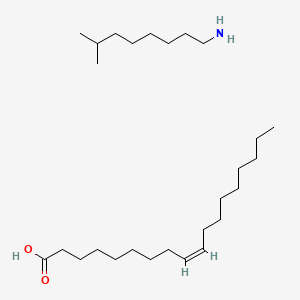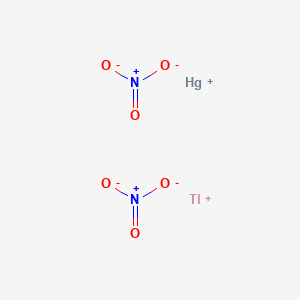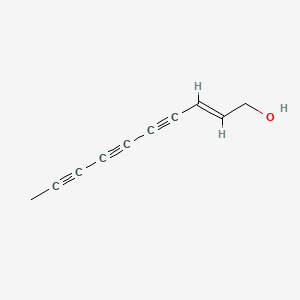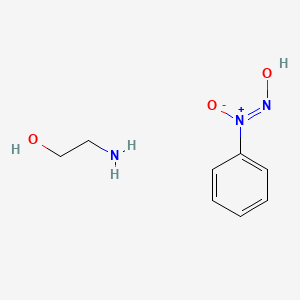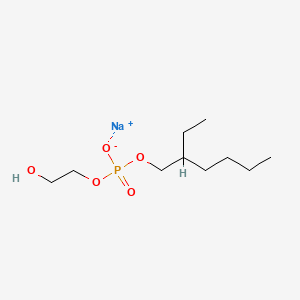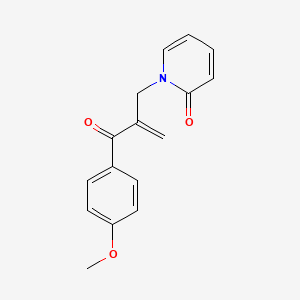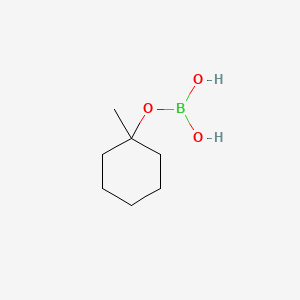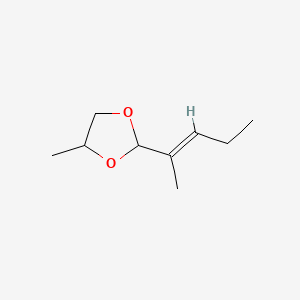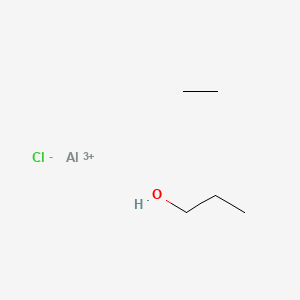
Ethyl propoxy aluminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl propoxy aluminium chloride is an organoaluminium compound with the molecular formula C5H12AlClO. It is a clear liquid that is colorless to almost colorless and has a density of 0.96 g/cm³ . This compound is used in various industrial applications, particularly as an intermediate in the production of other chemicals.
Métodos De Preparación
Ethyl propoxy aluminium chloride can be synthesized through the reaction of ethyl propoxy ethanol with thionyl chloride or phosphorus trichloride . The reaction conditions typically involve the use of an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
[ \text{CH}_3\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{Cl} + \text{SO}_2 + \text{HCl} ]
In industrial production, the process is scaled up and optimized for higher yields and purity. The reaction is carried out in a controlled environment to ensure safety and efficiency.
Análisis De Reacciones Químicas
Ethyl propoxy aluminium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different aluminium-containing compounds.
Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl propoxy aluminium chloride has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and alkylation processes.
Biology: This compound is studied for its potential use in biological systems, particularly in the development of new materials and drug delivery systems.
Industry: It is used in the production of other chemicals, including herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl propoxy aluminium chloride involves its interaction with various molecular targets. In catalytic processes, it acts as a Lewis acid, facilitating the formation of new chemical bonds. The aluminium center in the compound can coordinate with electron-rich species, thereby activating them for subsequent reactions .
Comparación Con Compuestos Similares
Ethyl propoxy aluminium chloride can be compared with other similar compounds such as ethylaluminium sesquichloride and ethyl propoxy ethyl chloride . These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific reactivity patterns and its use in specialized industrial applications.
Similar compounds include:
- Ethylaluminium sesquichloride
- Ethyl propoxy ethyl chloride
- Aluminium chloride
Each of these compounds has distinct properties and uses, making this compound a valuable compound in its own right.
Propiedades
Número CAS |
13014-29-4 |
|---|---|
Fórmula molecular |
C5H14AlClO+2 |
Peso molecular |
152.60 g/mol |
Nombre IUPAC |
aluminum;ethane;propan-1-ol;chloride |
InChI |
InChI=1S/C3H8O.C2H6.Al.ClH/c1-2-3-4;1-2;;/h4H,2-3H2,1H3;1-2H3;;1H/q;;+3;/p-1 |
Clave InChI |
AOGQMZTYRNPXND-UHFFFAOYSA-M |
SMILES canónico |
CC.CCCO.[Al+3].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


